3-(Aminomethyl)-5-iodophenol
Description
3-(Aminomethyl)-5-iodophenol is a halogenated aromatic compound featuring an aminomethyl (-CH2NH2) group at the meta position and an iodine atom at the para position relative to the phenolic hydroxyl group. Its molecular formula is C7H8INO, with an average molecular mass of 265.05 g/mol (calculated). The iodine substituent imparts unique electronic and steric properties, making this compound relevant in pharmaceutical and agrochemical research, particularly in applications requiring halogen bonding or heavy-atom effects .
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
3-(aminomethyl)-5-iodophenol |
InChI |
InChI=1S/C7H8INO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2 |
InChI Key |
RCFSQMWWMBBXNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)I)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-iodophenol typically involves the iodination of 3-(Aminomethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Deiodinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-5-iodophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-iodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions, while the iodine atom may participate in halogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares 3-(Aminomethyl)-5-iodophenol with four analogous compounds:
Key Observations:
- Electron Effects: The iodine atom in this compound is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating methyl (-CH3) and methoxy (-OCH3) groups in and .
- Steric and Halogen Bonding : Iodine’s large atomic radius introduces steric hindrance and enables halogen bonding, unlike the smaller -CF3 group in , which is sterically bulky but lacks halogen-bonding capability.
- Positional Isomerism: The ortho-substituted 2-(Aminomethyl)phenol has distinct geometric and electronic properties compared to the meta-substituted target compound, affecting hydrogen-bonding networks and reactivity.
Physicochemical and Functional Differences
Solubility and Polarity
- The iodine atom in this compound increases hydrophobicity compared to the more polar methoxy group in .
- The trifluoromethyl group in enhances lipophilicity but reduces hydrogen-bonding capacity relative to the phenolic -OH group.
Acidity
- The phenolic -OH group in this compound has a lower pKa (~9-10) due to iodine’s electron-withdrawing effect, making it more acidic than 3-Amino-5-methylphenol (pKa ~10-11) .
Reactivity
- Iodine’s leaving-group ability makes this compound suitable for nucleophilic aromatic substitution, whereas the methoxy group in resists such reactions.
- The aminomethyl group facilitates Schiff base formation, a property shared with but absent in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
